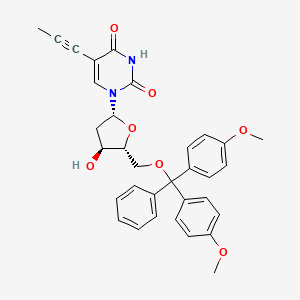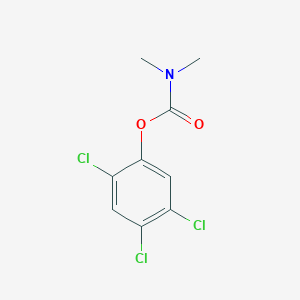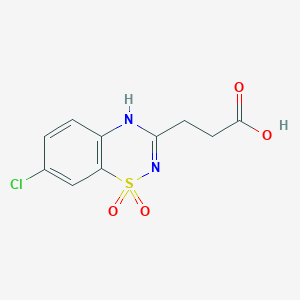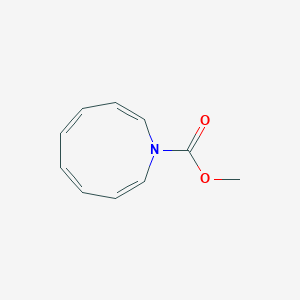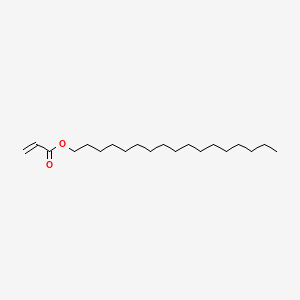
Heptadecyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecyl acrylate is an ester of acrylic acid, characterized by its long hydrophobic chain. It is a clear, colorless liquid with a molecular formula of C20H38O2 and a molar mass of 310.5 g/mol . This compound is primarily used in the synthesis of polymers and as a feedstock for various chemical syntheses .
Vorbereitungsmethoden
Heptadecyl acrylate can be synthesized through the esterification of acrylic acid with heptadecanol. This reaction typically requires an acid catalyst and is conducted under reflux conditions to drive the reaction to completion . Industrial production methods often involve the use of gas chromatography to ensure a high purity of the final product, with a minimum assay of 94% .
Analyse Chemischer Reaktionen
Heptadecyl acrylate undergoes several types of chemical reactions, including:
Addition Reactions: It readily undergoes addition reactions with a wide variety of organic and inorganic compounds.
Polymerization: It forms homopolymers and copolymers with other monomers such as methacrylic acid, acrylonitrile, and vinyl acetate.
Substitution Reactions: Common reagents used in these reactions include methacrylic acid and its salts, amides, and esters.
The major products formed from these reactions are typically polymers with enhanced properties such as hydrophobicity, chemical resistance, and flexibility .
Wissenschaftliche Forschungsanwendungen
Heptadecyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of various polymers.
Biology: Its hydrophobic properties make it useful in the development of biomaterials.
Medicine: It is used in the formulation of drug delivery systems due to its ability to form stable polymers.
Industry: Applied in the production of high-temperature and fuel-efficient lubricants.
Wirkmechanismus
The mechanism by which heptadecyl acrylate exerts its effects is primarily through its ability to undergo polymerization and addition reactions. Its long hydrophobic chain allows it to impart properties such as low shrinkage, chemical resistance, and flexibility to the polymers it forms . The molecular targets and pathways involved include the vinyl group, which is susceptible to polymerization, and the carbonyl group, which carries various functionalities .
Vergleich Mit ähnlichen Verbindungen
Heptadecyl acrylate is unique due to its long hydrophobic chain and high reactivity. Similar compounds include:
2-Ethylhexyl acrylate: Known for its use in the production of flexible and tough polymers.
Ethyl acrylate: Commonly used in the production of polymers with good impact toughness.
Methyl acrylate: Used for its transparency and elasticity in polymer synthesis.
These compounds share similar properties but differ in their specific applications and the properties they impart to the polymers they form.
Eigenschaften
CAS-Nummer |
28343-58-0 |
|---|---|
Molekularformel |
C20H38O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
heptadecyl prop-2-enoate |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(21)4-2/h4H,2-3,5-19H2,1H3 |
InChI-Schlüssel |
KVILQFSLJDTWPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


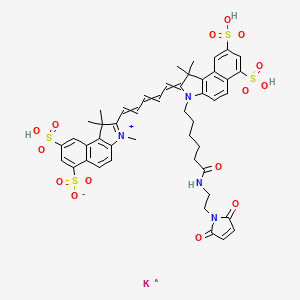
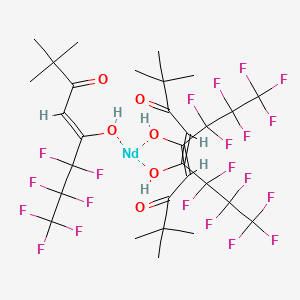
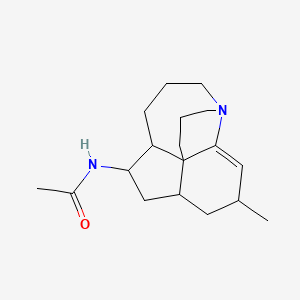
![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)


![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
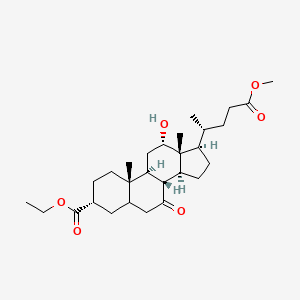
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)

